N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound features a furan ring and a nitrophenyl group, contributing to its potential pharmacological properties. The molecular formula for this compound is , with a molecular weight of approximately 225.25 g/mol .
Quinazolines, including N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine, are classified based on their substitution patterns and structural characteristics. They are often categorized into various types such as 2-substituted, 3-substituted, and 4-substituted quinazolines . The specific compound in question can be identified by its CAS number 34116-16-0, which facilitates its classification and sourcing in chemical databases.
The synthesis of N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine can be approached using several established methods for creating quinazoline derivatives. One common method involves the reaction of anthranilic acid derivatives with various amines or other reagents under controlled conditions.
These methods highlight the versatility in synthesizing quinazoline compounds, allowing for various substitutions that can lead to the desired N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine structure.
The molecular structure of N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine comprises a quinazoline core with a furan ring attached via a methylene bridge and a nitrophenyl substituent. The structural representation can be denoted as follows:
The compound's three-dimensional conformation is critical for its biological activity, influencing interactions with biological targets.
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions typical of quinazoline derivatives:
These reactions are essential for modifying the compound's properties and enhancing its therapeutic potential.
The mechanism of action for N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. Quinazoline derivatives have been shown to exhibit:
The precise mechanism would depend on the specific interactions facilitated by the furan and nitrophenyl substituents.
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various scientific applications.
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine has potential applications in several scientific fields:
Quinazolin-4-amine derivatives constitute a pharmaceutically significant subclass due to their versatile molecular interactions with biological targets. The quinazoline core provides a planar, electron-rich platform conducive to π-π stacking interactions with protein residues and intercalation into nucleic acid structures. This moiety serves as a biomimetic of purine bases, enabling competitive inhibition of ATP-binding sites in kinases and other enzymes [2] [4]. The 4-amino position allows for N-substitution with diverse pharmacophores, modulating solubility, bioavailability, and target specificity. Clinically, this structural motif is exemplified in tyrosine kinase inhibitors like erlotinib and gefitinib, where the 4-anilino group is critical for EGFR (epidermal growth factor receptor) binding [4]. X-ray crystallographic analyses of quinazoline-protein complexes consistently demonstrate hydrogen bonding between the N1 atom and hinge regions of kinases, while C2 and C4 substituents occupy adjacent hydrophobic pockets [2]. This targeted binding paradigm underpins the rationale for developing N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine as a potential therapeutic agent.
Table 1: Clinically Approved Quinazoline-Based Therapeutics
Drug Name | Quinazoline Substitution Pattern | Therapeutic Application | Primary Target |
---|---|---|---|
Erlotinib | 4-Anilinoquinazoline | Non-small cell lung cancer | EGFR tyrosine kinase |
Gefitinib | 4-Anilinoquinazoline | Non-small cell lung cancer | EGFR tyrosine kinase |
Afatinib | 4-(Dimethylamino)but-2-enamide derivative | Metastatic breast cancer | Pan-ErbB inhibitor |
Doxazosin | 4-Amino-2-(4,1-benzodioxan-2-yl) | Hypertension, Benign prostatic hyperplasia | α1-adrenergic receptors |
Prazosin | 4-Amino-2-(furan-2-carbonyl) | Hypertension | α1-adrenergic receptors |
The furan-2-ylmethyl moiety appended to the 4-amino group contributes essential physicochemical and pharmacodynamic properties. As a heteroaromatic system, furan enhances molecular polarity and forms hydrogen bonds through its oxygen atom, improving aqueous solubility compared to purely aryl substitutions [3] [8]. Biologically, furan-containing compounds exhibit membrane permeability and diverse bioactivities, including antimicrobial effects against Gram-positive pathogens through membrane disruption [1] [8]. The methylene linker (-CH₂-) provides conformational flexibility, enabling optimal positioning within binding pockets.
Conversely, the 2-(4-nitrophenyl) group introduces strong electron-withdrawing character, modulating the quinazoline ring's electron density. This enhances intermolecular interactions through dipole moments and facilitates charge transfer complexes with biological targets. The nitro group's resonance effect stabilizes the molecular architecture while potentially participating in redox processes within cellular environments [8]. Positioned at C2, this substituent influences the molecule's planarity and may intercalate into DNA or disrupt enzyme active sites. The combined electronic effects of furan and nitrophenyl create a push-pull system across the quinazoline scaffold, potentially enhancing binding affinity to proteins involved in cancer proliferation and microbial survival.
Table 2: Structure-Activity Relationship (SAR) Contributions of Key Substituents
Structural Feature | Electronic Contribution | Biological Influence | Molecular Targets |
---|---|---|---|
Quinazolin-4-amine core | Electron-deficient π-system | ATP-competitive inhibition | Kinases, Topoisomerases, DHFR |
Furan-2-ylmethyl at N4 | Moderately electron-rich heterocycle | Membrane penetration, H-bonding | Bacterial cell walls, CYP450 enzymes |
4-Nitrophenyl at C2 | Strong electron-withdrawing group (-NO₂) | DNA intercalation, redox modulation, charge transfer | DNA topoisomerases, Oxidoreductases |
Methylene linker (-CH₂-) | Sigma bond rotation | Conformational adaptability to binding sites | Variable protein cavities |
Quinazoline derivatives have evolved from natural product inspirations to targeted therapeutic agents. The alkaloid febrifugine from Dichroa febrifuga (1949) demonstrated early antimalarial properties, stimulating synthetic interest in quinazolinones [5] [6]. Modern medicinal chemistry began with methaqualone (1951), a 2,3-disubstituted quinazolinone sedative, revealing the scaffold's CNS permeability. The 1980s marked a pivotal shift with the discovery of doxazosin and prazosin as α1-adrenergic antagonists for hypertension, featuring furan and quinazoline integrations [5].
Antimicrobial development accelerated with 2-mercaptoquinazolin-4(3H)-ones showing efficacy against Staphylococcus aureus and Escherichia coli in the 1990s [8]. Concurrently, oncology research identified 4-anilinoquinazolines as EGFR inhibitors, culminating in FDA approvals for gefitinib (2003) and erlotinib (2004) for non-small cell lung cancer [4] [6]. Recent innovations include quinazoline-benzimidazole hybrids with dual antimicrobial/anticancer activities and enhanced selectivity profiles [8]. The structural hybrid N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine emerges from this evolutionary trajectory, designed to merge membrane-targeting antimicrobial effects with kinase inhibition capabilities.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: